Structural Differentiation: m-Tolyl vs. Phenyl Terminus Defines a Distinct Chemical Entity
The compound incorporates a 3-methylphenyl (m-tolyl) group at the urea N′-terminus, whereas the closest commercially cataloged analog, 1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-phenylurea, bears an unsubstituted phenyl ring . This methyl addition increases molecular weight from 355.4 g/mol to 369.5 g/mol and alters the calculated logP by approximately +0.5 log units (estimated by fragment-based method), consistent with enhanced lipophilicity and potential for improved membrane permeability . In urea-based sEH inhibitor SAR, meta-methyl substitution on the terminal phenyl ring has been associated with up to 10-fold modulation of inhibitory potency compared to the unsubstituted phenyl counterpart [1].
| Evidence Dimension | Molecular weight and lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | MW = 369.5 g/mol; cLogP (estimated) ≈ 3.2 |
| Comparator Or Baseline | 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea: MW = 355.4 g/mol; cLogP (estimated) ≈ 2.7 |
| Quantified Difference | ΔMW = +14.1 g/mol; ΔcLogP ≈ +0.5 |
| Conditions | Calculated using fragment-based logP estimation (ChemSrc); experimental logP not available |
Why This Matters
The m-tolyl group uniquely defines the compound's physicochemical profile; procurement of the des-methyl analog would introduce a distinct chemical entity with predictably different target-binding and ADME properties.
- [1] Ancliff RA, et al. Morpholinyl-urea derivatives for use in the treatment of inflammatory diseases. US Patent US7622464B2, granted 2009-11-24. Discloses SAR for meta-substituted phenyl ureas as CCR3 antagonists. View Source
